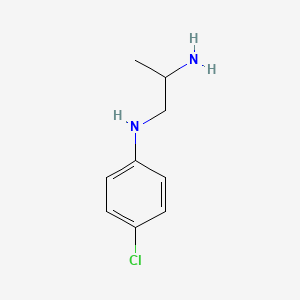![molecular formula C16H7Cl2N5S B8415076 9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile](/img/structure/B8415076.png)
9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile is a heterocyclic compound that belongs to the class of thiazoloquinazolines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the thiazole and quinazoline rings in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile typically involves a multi-step process. One common method includes the cyclization of a cyano pyridine derivative using a microwave-assisted thermal-sensitive Dimroth rearrangement. This process involves the nucleophilic attack of intermediate amidines by various aromatic amines to form the tricyclic product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of 9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1B (DYRK1B), which are involved in the regulation of various cellular pathways associated with cancer, neurodegenerative diseases, and genetic disorders . The inhibition of these kinases disrupts their signaling pathways, leading to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-f]quinazolines: Other derivatives of thiazoloquinazolines with different substituents.
2,4-Disubstituted Thiazoles: Compounds with similar thiazole rings but different substituents at the 2 and 4 positions.
Uniqueness
9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit DYRK1A and DYRK1B kinases makes it a valuable compound for research in cancer and neurodegenerative diseases .
Properties
Molecular Formula |
C16H7Cl2N5S |
|---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carbonitrile |
InChI |
InChI=1S/C16H7Cl2N5S/c17-8-1-2-10(9(18)5-8)23-16-14-11(20-7-21-16)3-4-12-15(14)24-13(6-19)22-12/h1-5,7H,(H,20,21,23) |
InChI Key |
ZQVUSQHKVLBSEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=NC=NC3=C2C4=C(C=C3)N=C(S4)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-1H-spiro[indole-3,3'-pyrrolidine]-2,2',5'-trione](/img/structure/B8414999.png)
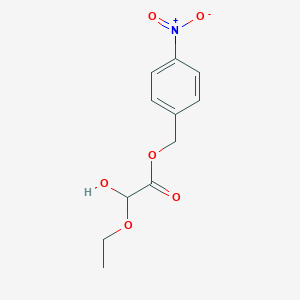
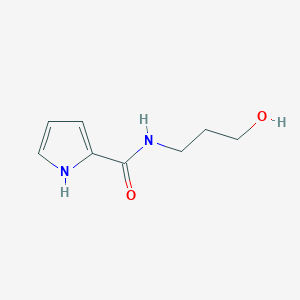
![N-Cyano-N'-[4-(1H-imidazol-2-yl)phenyl]methanimidamide](/img/structure/B8415016.png)
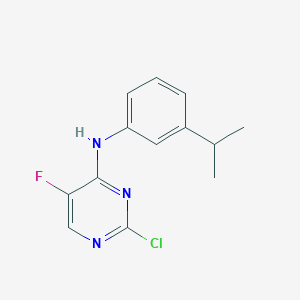
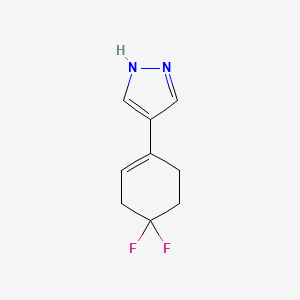
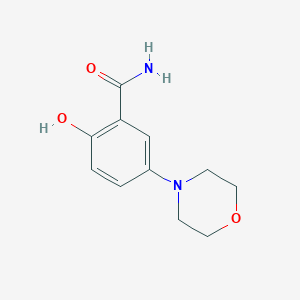

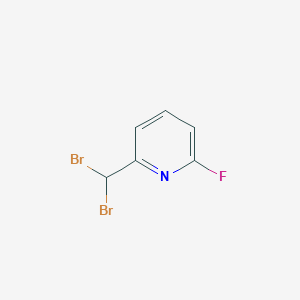
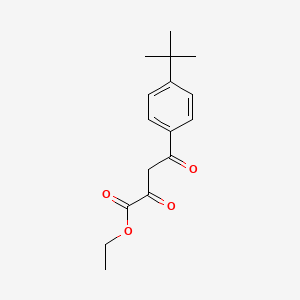
![N-(4-(Trifluoromethoxy)phenyl)-[3,3'-bipyridine]-5-carboxamide](/img/structure/B8415045.png)
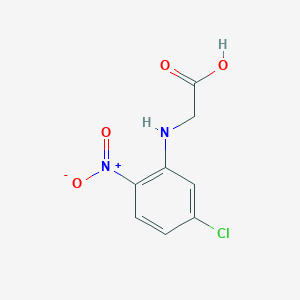
![(S,S)-2-Methyl-5-(2-pyrazinyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8415075.png)
